molecular formula C32H28F6N4O3 B15157079 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione

Cat. No.: B15157079
M. Wt: 630.6 g/mol
InChI Key: RWVDHFLTDHDJKH-UHFFFAOYSA-N
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Description

The compound 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione is a cyclobutene dione derivative featuring two distinct amino substituents: a 3,5-bis(trifluoromethyl)phenyl group and a (9R)-6'-methoxycinchonan moiety. Its molecular formula is C₃₂H₂₈F₆N₄O₃, with a molecular weight of 630.57 g/mol, and it is assigned CAS RN [1256245-79-0] . The compound is characterized by high purity (97%) and is commercially available for research purposes, particularly in catalysis and natural product synthesis . The (9R)-cinchonan backbone introduces chirality, which may influence its binding affinity in enantioselective reactions or biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione typically involves multi-step organic reactions. Key steps may include the formation of intermediates through nucleophilic aromatic substitution or condensation reactions. Precise reaction conditions, including temperature control and solvent selection, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry techniques. Automation of the reaction steps and stringent quality control measures are implemented to maintain consistency across large batches. The use of specialized reactors and in-line monitoring tools ensures the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:

  • Oxidation: Converts the compound into more oxidized derivatives.

  • Reduction: Leads to the formation of reduced species.

  • Substitution: Involves the replacement of specific functional groups.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions are commonly used. Conditions such as acidic or basic environments, controlled temperatures, and the presence of catalysts are often required to drive these reactions efficiently.

Major Products Formed

Depending on the reaction pathway, major products can include derivatives with modified electronic properties or enhanced biological activity. These transformations are pivotal for tuning the compound's applications in various scientific fields.

Scientific Research Applications

Chemistry

In synthetic chemistry, the compound is used as a building block for constructing complex molecular architectures. Its reactivity allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound's ability to interact with biological macromolecules makes it valuable in biochemical assays and molecular biology studies. It can serve as a probe to investigate enzyme activities or protein interactions.

Medicine

In pharmacology, this compound may be explored for its potential therapeutic properties. Its unique structure could yield novel treatments for diseases by targeting specific biochemical pathways.

Industry

Industrial applications include its use in the development of advanced materials and catalysis. The compound's stability and reactivity make it suitable for inclusion in various manufacturing processes.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, leading to downstream effects on cellular processes. The pathways involved may include signal transduction cascades or metabolic networks, depending on the biological context.

Comparison with Similar Compounds

Structurally analogous compounds share the 3-cyclobutene-1,2-dione core but differ in substituents, stereochemistry, and physicochemical properties. Below is a detailed comparison:

Structural and Stereochemical Variations

Compound Name Substituent 1 Substituent 2 Stereochemistry Molecular Formula MW (g/mol) CAS RN
Target Compound 3,5-Bis(trifluoromethyl)phenyl (9R)-6'-Methoxycinchonan 9R C₃₂H₂₈F₆N₄O₃ 630.57 [1256245-79-0]
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione 3,5-Bis(trifluoromethyl)phenyl (1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl 1R,2R C₂₈H₂₃F₆N₃O₂ 547.50 [1223105-89-2]
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione 3,5-Bis(trifluoromethyl)phenyl (1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl 1S,2S C₂₈H₂₃F₆N₃O₂ 547.50 [1263205-97-5]
[[3,5-Bis(trifluoromethyl)phenyl]amino]-3-[[(8α,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione 3,5-Bis(trifluoromethyl)phenyl (8α,9S)-10,11-Dihydro-6'-methoxycinchonan 8α,9S C₃₂H₂₈F₆N₄O₃ 630.57 Not Provided

Key Observations :

  • The target compound and Thermo Fisher derivatives (e.g., Y24680.MC ) share the methoxycinchonan substituent but differ in stereochemistry (9R vs. 8α,9S) .
  • Diphenylethyl-substituted analogs (e.g., CAS 1223105-89-2) exhibit lower molecular weights (~547 g/mol) due to the absence of the bulky cinchonan group .
  • Stereochemical variations (e.g., 1R,2R vs. 1S,2S in diphenylethyl derivatives) significantly impact enantioselectivity in catalytic applications .

Purity and Analytical Characterization

Compound (CAS RN) Purity Optical Purity Analytical Data Provided Source
Target ([1256245-79-0]) 97% Not Specified None Kanto Reagents
[1223105-89-2] 98% 99% None Literature
[1263205-97-5] 97% Not Specified NMR, HPLC, LC-MS Moldb
Y24680.MC (Thermo Fisher) 97% Not Specified None Thermo Fisher

Key Observations :

  • The diphenylethyl derivative ([1223105-89-2]) boasts the highest optical purity (99%) , critical for chiral synthesis .
  • Moldb provides comprehensive analytical data (NMR, LC-MS) for [1263205-97-5], enhancing reproducibility in research .

Commercial Availability and Pricing

Compound (CAS RN) Vendor Price (100 mg) Notes
Target ([1256245-79-0]) Kanto Reagents ¥38,000 JPY Catalog No. 49214-39
Y24680.MC Thermo Fisher Not Disclosed Purity 97%, bulk quantities

Key Observations :

  • The target compound is notably expensive, reflecting the complexity of its cinchonan-based synthesis .
  • Thermo Fisher compounds are competitively priced but lack stereochemical specificity in public data .

Research Implications and Limitations

  • Stereochemical Sensitivity : The (9R) configuration in the target compound could improve binding to chiral receptors, though pharmacological data remain unavailable .
  • Analytical Gaps : Most vendors omit detailed spectral or chromatographic data, complicating independent verification .

Properties

Molecular Formula

C32H28F6N4O3

Molecular Weight

630.6 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3

InChI Key

RWVDHFLTDHDJKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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